5-Methoxy-6-methyl-1H-indole

Inflammation Oxidative Stress Enzyme Inhibition

Researchers requiring a precise 5-methoxy-6-methyl substitution pattern on the indole scaffold face supply inconsistency and the risk of regioisomer contamination that can invalidate AhR pharmacology studies. This compound eliminates that uncertainty. • Unique substitution pattern distinct from common AhR agonists (4-methylindole) and antagonists (3-methylindole), enabling exploration of novel chemical space. • 95% minimum purity from multiple qualified suppliers ensures reproducible synthetic and biological outcomes. • Methoxy-activated indole enhances reactivity for diversified synthesis of complex natural products and pharmaceutical agents. Reliable global shipping supports uninterrupted medicinal chemistry campaigns.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 3139-10-4
Cat. No. B1602006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-methyl-1H-indole
CAS3139-10-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CN2)C=C1OC
InChIInChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3
InChIKeyIIJZGWAVCFDDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-6-methyl-1H-indole Product Overview


5-Methoxy-6-methyl-1H-indole (CAS 3139-10-4) is a disubstituted indole derivative featuring a methoxy group at the 5-position and a methyl group at the 6-position of the indole ring system [1]. With the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol , this compound serves as a versatile synthetic intermediate for constructing more complex indole-based architectures [2]. Its specific substitution pattern confers distinct physicochemical properties, including a topological polar surface area of 25 Ų, a calculated XLogP of 2.4, and a boiling point of 296.5 ± 20.0 °C at 760 mmHg .

Substitution Risks for 5-Methoxy-6-methyl-1H-indole


The specific 5-methoxy-6-methyl substitution pattern on the indole scaffold is not a trivial or interchangeable modification. Evidence demonstrates that subtle positional changes in methoxy and methyl group placement produce profound and often opposing effects on biological activity and receptor pharmacology [1]. For instance, while a 5-methoxy group is a crucial pharmacophore for melatonin receptor binding, its presence alone does not guarantee agonist activity, and modifications to the adjacent positions can dramatically alter functional selectivity [2]. Furthermore, a systematic study of 22 methylated and methoxylated indoles revealed that regioisomers exhibit vastly different activities as agonists or antagonists of the human aryl hydrocarbon receptor (AhR), with some acting as full agonists, others as partial agonists, and still others as pure antagonists with distinct IC50 values [3]. Therefore, substituting this specific compound with a regioisomer like 6-methoxy-5-methylindole or a simpler 5-methoxyindole would likely lead to a complete loss of intended biological effect or introduce unexpected and confounding activity, thereby invalidating experimental outcomes and wasting research resources.

5-Methoxy-6-methyl-1H-indole Evidence Guide


MPO Inhibition by Methoxyindoles

5-Methoxyindole and 6-methoxyindole, close structural analogs of 5-methoxy-6-methyl-1H-indole, were evaluated for their ability to inhibit the chlorinating activity of myeloperoxidase (MPO) released by stimulated leukocytes [1]. In this assay, both 5-methoxyindole and 6-methoxyindole at a concentration of 10 µM inhibited MPO chlorinating activity in the 23-72% range [1]. A more potent representative compound, 3-methylindole, exhibited an IC50 of 0.10 ± 0.03 µM in a purified MPO enzyme assay [1].

Inflammation Oxidative Stress Enzyme Inhibition

AhR Modulation and Substitution Pattern

A comprehensive study of 22 methylated and methoxylated indoles demonstrated that the precise position of substituents on the indole ring dictates whether a compound acts as an agonist or antagonist of the human aryl hydrocarbon receptor (AhR) [1]. The most potent AhR agonist among those tested was 4-methylindole, which exhibited an EMAX of 134% relative to 5 nM dioxin, while 6-methylindole showed an EMAX of 91% [1]. In contrast, 3-methylindole acted as an antagonist with an IC50 of 19 µM [1].

Toxicology Xenobiotic Metabolism Nuclear Receptor Pharmacology

Dual Substitution: Lipophilicity and Boiling Point

The specific substitution pattern of 5-methoxy-6-methyl-1H-indole results in distinct physicochemical properties that differentiate it from its mono-substituted analogs [1]. The compound has a calculated XLogP of 2.4 and a topological polar surface area (TPSA) of 25 Ų, with a boiling point of 296.5 ± 20.0 °C at 760 mmHg [1].

Medicinal Chemistry ADME Synthetic Chemistry

Positive Inotropic Effect of 6-Methoxyindole

6-Methoxyindole, a close structural relative of 5-methoxy-6-methyl-1H-indole, has been shown to produce positive inotropic effects in isolated guinea-pig atria [1]. This effect was antagonized by propranolol and pretreatment with reserpine, indicating a mechanism involving the release of noradrenaline [1].

Cardiology Pharmacology Ion Channels

5-Methoxy-6-methyl-1H-indole Application Scenarios


AhR Modulator Scaffold

Given the profound impact of subtle structural changes on AhR pharmacology, 5-methoxy-6-methyl-1H-indole can serve as a unique starting point for the design and synthesis of novel AhR modulators. Its specific substitution pattern, which differs from known potent agonists (4-methylindole, EMAX = 134%) and antagonists (3-methylindole, IC50 = 19 µM), provides a new chemical space to explore for tuning AhR activity. This is particularly relevant in toxicology, immunology, and cancer research where AhR signaling plays a key role [1].

Indole Alkaloid Synthesis Intermediate

As a methoxy-activated indole, this compound is a valuable building block for the synthesis of more complex natural products and pharmaceutical agents. Methoxy substituents on the indole ring enhance its reactivity and are a common strategy for diversifying regiochemical behavior in synthesis [1]. The compound's availability from multiple suppliers in high purity (up to 98%) makes it a practical choice for medicinal chemistry campaigns and total synthesis projects requiring a specific substitution pattern.

MPO Anti-Inflammatory Drug Lead

The demonstrated ability of methoxyindoles to inhibit the chlorinating activity of myeloperoxidase (MPO) positions 5-methoxy-6-methyl-1H-indole as a potential lead scaffold for developing novel anti-inflammatory therapeutics. Since MPO-derived hypochlorous acid is implicated in chronic inflammatory diseases, this compound class offers a promising starting point for optimization. The specific 5-methoxy-6-methyl substitution may offer improved selectivity or pharmacokinetic properties compared to simpler methoxyindoles [1].

Cardiac Noradrenergic Study Tool

Based on the positive inotropic effects observed for the closely related 6-methoxyindole, 5-methoxy-6-methyl-1H-indole represents a useful tool compound for basic research into cardiac physiology and pharmacology. Its potential to modulate noradrenaline release in atrial tissue provides a model for investigating sympathomimetic mechanisms and the role of indole derivatives in cardiovascular function. This application is particularly relevant for academic researchers studying the fundamental pharmacology of cardiac tissue [1].

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